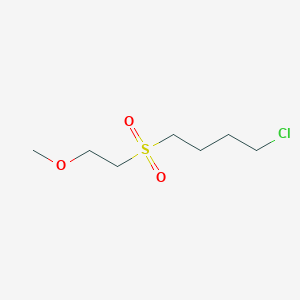
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxy-5-aldehyde pyrimidine with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile at elevated temperatures . The reaction is carried out under reflux conditions for several hours until the starting material is completely converted.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position is highly reactive towards nucleophiles, making nucleophilic substitution a common reaction for this compound.
Oxidation and Reduction: The aldehyde group at the 5-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Addition Reactions: The presence of the aldehyde group also allows for addition reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and N-methylpiperazine, typically under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups at the 2-position.
Oxidation: Carboxylic acids derived from the aldehyde group.
Reduction: Alcohols formed from the reduction of the aldehyde group.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at the 5-position instead of the 4-position.
Properties
Molecular Formula |
C6H2ClF3N2O |
|---|---|
Molecular Weight |
210.54 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H2ClF3N2O/c7-5-11-1-3(2-13)4(12-5)6(8,9)10/h1-2H |
InChI Key |
MQCBTKYCZLHDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


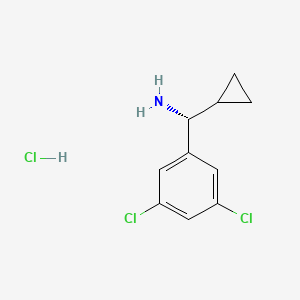
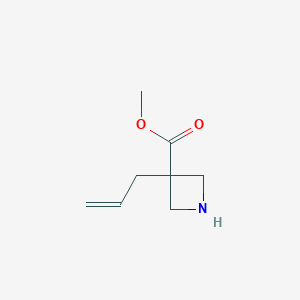
![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
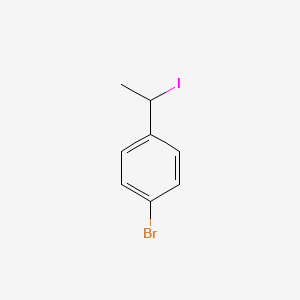
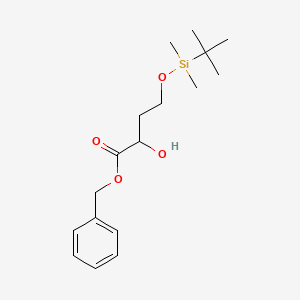
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)
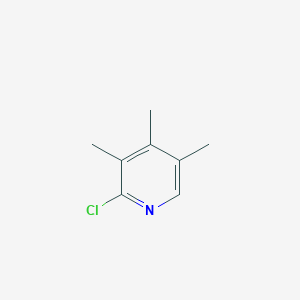

![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
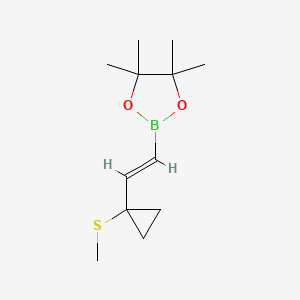
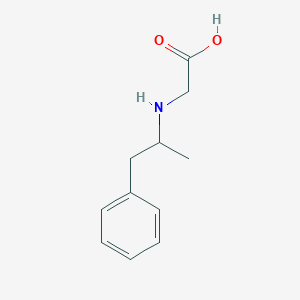
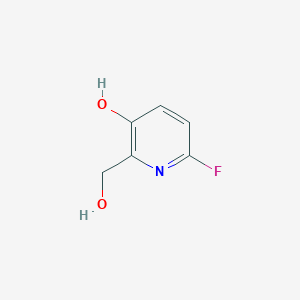
![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)
